COX-2 Inhibitory Potency and Selectivity Index: Class-Level Benchmarking Against Celecoxib and Indomethacin
In the 1,3-diaryl pyrazole methylsulfonyl series reported by Shaker et al. (2022), the most selective compounds achieved COX-2 IC50 values ranging from 0.059 to 0.079 µM, with compound 8b reaching a COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) of 211, compared to celecoxib (SI = 312) and indomethacin (SI = 1.25) [1]. In the 1,3,4-triaryl pyrazole sub-series from the same group (2024), compounds 5a and 6c displayed COX-2 IC50 values of 0.058 and 0.075 µM with selectivity indices of 198.27 and 154.66, respectively, versus celecoxib (COX-2 IC50 = 0.046 µM, SI = 315.21) and indomethacin (COX-2 IC50 = 0.079 µM, SI = 1.25) [2]. Critically, within these congeneric series, variation solely in the aryl substitution pattern at the pyrazoline C-5 position produced selectivity indices spanning from approximately 150 to 210—a 40% relative difference attributable entirely to aryl substituent identity [1]. The o-tolyl group at C-5 in the target compound introduces steric constraints distinct from the p-tolyl, unsubstituted phenyl, or p-methoxyphenyl variants characterized in these benchmark studies, and is therefore expected to shift both IC50 and SI relative to published analogs; the direction and magnitude of this shift remain to be experimentally determined.
| Evidence Dimension | COX-2 inhibitory potency (IC50) and COX-2/COX-1 selectivity index |
|---|---|
| Target Compound Data | Not yet experimentally determined for CAS 1448048-27-8 |
| Comparator Or Baseline | Class-leading analogs from Shaker et al. (2022): compound 8b (COX-2 IC50 ~0.06–0.079 µM, SI = 211); celecoxib (COX-2 IC50 = 0.046 µM, SI = 312); indomethacin (COX-2 IC50 = 0.079 µM, SI = 1.25). Shaker et al. (2024): compounds 5a and 6c (COX-2 IC50 = 0.058 and 0.075 µM, SI = 198 and 155) [1][2]. |
| Quantified Difference | C-5 aryl substitution variation alone alters SI by up to ~60 units (~28% relative range) across congeners within a single study [1]. |
| Conditions | In vitro ovine COX-1/COX-2 inhibition assay; recombinant human COX-2 enzyme assay [1][2]. |
Why This Matters
For laboratories building focused pyrazoline-based COX-2 inhibitor libraries, the o-tolyl substitution represents an unexplored steric perturbation whose impact on COX-2 selectivity cannot be predicted by interpolation from para-substituted or unsubstituted analogs; procurement of the specific o-tolyl compound is therefore essential for SAR expansion studies.
- [1] Shaker, A.M.M., Shahin, M.I., AboulMagd, A.M., Abdel Aleem, S.A., Abdel-Rahman, H.M., Abou El Ella, D.A. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry, 129, 106143. View Source
- [2] Shaker, A.M.M., Shahin, M.I., AboulMagd, A.M., Abdel-Rahman, H.M., Abou El Ella, D.A. (2024). Design, synthesis, and molecular docking of novel 1,3,4-triaryl pyrazole derivatives bearing methylsulfonyl moiety with anticancer activity through dual targeting CDK2 and COX-2 enzymes. Journal of Molecular Structure, 1301, 137323. View Source
